2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for fused heterocyclic systems, where the base structure is identified as pyrido[3,2-d]pyrimidine with appropriate substitution patterns indicated through numerical positioning. The fundamental framework consists of a pyridine ring fused to a pyrimidine ring in a specific orientation, with the numbering system beginning from the nitrogen atoms within the pyrimidine portion of the molecule. The complete systematic name this compound explicitly indicates the presence of chlorine substituents at the 2 and 4 positions, while the tetrahydro prefix signifies the saturation of the pyridine ring portion through the addition of four hydrogen atoms across the 5,6,7,8-positions.
Isomerism represents a critical consideration in the identification and characterization of this compound family, as multiple structural arrangements are possible depending on the fusion pattern between the pyridine and pyrimidine rings. The pyrido[3,2-d]pyrimidine framework differs fundamentally from related isomers such as pyrido[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine, each representing distinct connectivity patterns that result in different chemical and physical properties. Research indicates that pyrido[2,3-d]pyrimidines constitute the most abundant isomer class in scientific literature, associated with diverse biological activities including molluscicidal, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The specific [3,2-d] fusion pattern in the target compound creates a unique electronic environment that influences both its synthetic accessibility and potential applications in drug discovery programs.
The tetrahydro modification introduces additional stereochemical considerations, as the saturation of the pyridine ring eliminates aromaticity in that portion of the molecule while maintaining the aromatic character of the pyrimidine ring. This partial saturation creates distinct conformational preferences and affects the overall three-dimensional structure of the molecule, potentially influencing its interaction with biological targets and its chemical stability under various conditions. The positioning of the chlorine substituents at the 2 and 4 positions represents electron-withdrawing modifications that significantly alter the electronic distribution throughout the bicyclic system, affecting both nucleophilic and electrophilic reactivity patterns.
Chemical Abstracts Service Registry Numbers and Alternative Synonyms
The primary Chemical Abstracts Service registry number for this compound is 1260669-81-5, which serves as the definitive identifier for this specific compound in chemical databases and regulatory documentation. This registry number provides unambiguous identification within the Chemical Abstracts Service database system, enabling precise tracking of research publications, patent applications, and commercial availability across global markets. The assignment of this specific registry number reflects the unique structural characteristics of the [3,2-d] isomer with chlorine substituents at the designated positions.
However, the literature reveals some complexity in registry number assignments, with an alternative Chemical Abstracts Service number 856970-31-5 appearing in certain databases for what appears to be a closely related or potentially identical structure. This discrepancy highlights the importance of careful structural verification when working with heterocyclic compounds, as minor differences in ring fusion patterns or substitution positions can result in distinct registry numbers even for seemingly similar molecules. Research databases including PubChem and ChemSpider maintain separate entries for these registry numbers, suggesting potential differences in structural interpretation or database curation practices.
Alternative synonyms for this compound include several systematic and semi-systematic names that reflect different aspects of its chemical structure. The designation "2,4-dichloro-5H,6H,7H,8H-pyrido[3,2-d]pyrimidine" explicitly indicates the hydrogen saturation pattern through the use of individual position markers. Commercial suppliers often utilize simplified product codes such as "AB73040" for internal inventory management, though these designations lack the specificity required for rigorous scientific communication. International databases may employ variations in capitalization and spacing conventions, resulting in entries such as "this compound" in certain chemical catalogues.
Molecular Formula and Weight Calculations
The molecular formula for this compound is definitively established as C₇H₇Cl₂N₃, representing a composition of seven carbon atoms, seven hydrogen atoms, two chlorine atoms, and three nitrogen atoms. This molecular composition reflects the bicyclic core structure with appropriate substitution patterns and saturation levels as indicated by the systematic nomenclature. The formula calculation accounts for the complete pyridopyrimidine framework including both the saturated pyridine portion and the aromatic pyrimidine ring system, along with the two chlorine substituents that significantly influence the compound's chemical properties.
Molecular weight calculations based on current atomic mass standards yield a precise value of 204.05 grams per mole for this compound. This calculation employs the International Union of Pure and Applied Chemistry recommended atomic masses: carbon at 12.011 atomic mass units, hydrogen at 1.008 atomic mass units, chlorine at 35.453 atomic mass units, and nitrogen at 14.007 atomic mass units. The relatively high molecular weight compared to simpler heterocycles reflects the substantial contribution of the two chlorine atoms, each contributing approximately 35.5 atomic mass units to the overall molecular mass. Some database entries report slight variations in molecular weight values, typically ranging from 204.05 to 204.06 grams per mole, reflecting different rounding conventions and atomic mass precision standards employed by various computational systems.
The molecular composition analysis reveals a halogen content of approximately 34.7% by mass, attributable to the two chlorine substituents, while nitrogen comprises approximately 20.6% of the total molecular weight. This high heteroatom content contributes to the compound's potential for hydrogen bonding interactions and its overall polarity characteristics. The carbon-to-nitrogen ratio of 7:3 indicates a nitrogen-rich heterocyclic system typical of pyrimidine-containing compounds, while the degree of unsaturation calculation suggests the presence of four degrees of unsaturation, consistent with the bicyclic aromatic framework containing one saturated ring and one aromatic ring system.
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXITQCDMMYFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC(=N2)Cl)Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine can be achieved through various routes. One common method involves the reaction of 3,4-dichloropyridine with 2,3-dichloropyridine to form an intermediate, which is then reacted with pyruvic acid ester to yield the target compound . The reaction typically requires the use of solvents such as ether or methanol and bases like potassium carbonate and sodium bicarbonate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to inhibit bacterial growth through interference with cellular processes.
- Antitumor Potential : Preliminary studies suggest that the compound may have anticancer properties. It has been tested against different cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.
- Neuroprotective Effects : Research has indicated that this compound may offer neuroprotective benefits. It has been evaluated for its ability to protect neuronal cells from oxidative stress and neuroinflammation.
Scientific Research Applications
- Drug Development : The unique structure of this compound makes it a candidate for developing new pharmaceuticals targeting bacterial infections and cancer.
- Biological Assays : The compound is utilized in various biological assays to evaluate its pharmacological effects and mechanisms of action.
- Chemical Synthesis : It serves as an intermediate in the synthesis of other complex organic molecules in medicinal chemistry.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Antitumor Effects
In vitro studies conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 3: Neuroprotection
Research exploring the neuroprotective effects of the compound revealed that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes or signaling pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
- Structure : Chlorine at position 4 and methyl at position 2; pyrido[2,3-d] fusion.
- Molecular Formula : C₈H₁₀ClN₃ (MW 183.64) .
- Key Differences :
- Reduced steric bulk compared to dichloro derivatives.
- The methyl group enhances lipophilicity but reduces electrophilicity at position 2.
7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Ring Fusion and Positional Isomerism
Biological Activity
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine is a compound of interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₇H₈Cl₂N₃
- Molecular Weight : 240.52 g/mol
- CAS Number : 1000578-08-4
- MDL Number : MFCD09835496
The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that this compound can act as a ligand for several receptors and enzymes involved in critical cellular processes.
- Inhibition of Kinases : The compound has been studied for its inhibitory effects on specific kinases which are crucial in cancer cell signaling pathways. For instance, it has shown potential as a tyrosine kinase inhibitor, which is significant in the treatment of various malignancies .
- Antitumor Activity : Studies suggest that derivatives of this compound exhibit antitumor properties by inducing apoptosis in cancer cells. The compound's structure allows it to effectively bind to targets associated with tumor growth and proliferation .
- Antiviral Properties : There is emerging evidence that this compound may also possess antiviral activity against certain viruses by inhibiting viral replication mechanisms .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Tyrosine Kinase Inhibition | Inhibits cell proliferation | |
| Antiviral | Inhibits replication of certain viruses |
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. The IC50 values were measured in the nanomolar range, indicating strong potency against breast and lung cancer cells. The study concluded that the compound might serve as a promising lead for developing new anticancer agents.
Case Study 2: Kinase Inhibition
A recent investigation evaluated the compound's ability to inhibit specific kinases involved in tumor progression. The results indicated that modifications to the pyrimidine scaffold enhanced selectivity and potency against target kinases associated with B-cell malignancies. This study highlights the importance of structural optimization in enhancing biological activity .
Q & A
Q. What are the recommended synthetic routes for 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of a pyridopyrimidine precursor using POCl₃ under reflux conditions (110–120°C) is common. Optimization involves adjusting stoichiometry (e.g., excess POCl₃) and reaction time (12–24 hours), monitored by TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound and validating its structural integrity?
Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and heterocyclic backbone. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₇H₈Cl₂N₃). Purity assessment requires HPLC with UV detection (λ = 254 nm) .
Q. What safety protocols are essential for handling this compound in the laboratory?
Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas). In case of skin contact, wash immediately with soap and water for 15 minutes. Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase enzymes). Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to optimize reactivity. Pharmacophore modeling identifies critical substituent positions (e.g., chloro groups at C2/C4 for steric stabilization) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Control for batch-to-batch purity differences via NMR and LC-MS. Cross-reference with structural analogs (e.g., 4-methoxy derivatives) to isolate substituent effects .
Q. How can in vitro pharmacological evaluation protocols be standardized for this compound?
Use dose-response curves (1 nM–100 µM) in triplicate, with positive controls (e.g., staurosporine for kinase inhibition). Measure IC₅₀ values via fluorogenic substrates or ATP depletion assays. Account for solubility issues by using DMSO stocks (<0.1% final concentration). Confirm cytotoxicity in parallel using MTT or resazurin assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Chirality at C5/C6 positions requires asymmetric catalysis (e.g., chiral ligands in Pd-mediated reactions). Monitor stereochemistry via chiral HPLC or polarimetry. Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to avoid racemization during large-scale reactions (>10 g) .
Methodological Notes
- Contradiction Analysis : Cross-validate spectral data with synthetic intermediates to trace impurities (e.g., residual POCl₃) .
- Experimental Design : Include stability studies (pH 3–9, 37°C) to assess compound degradation in biological matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
